molecular formula C9H9BrClNO3S B13178530 2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride

2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride

Cat. No.: B13178530
M. Wt: 326.60 g/mol
InChI Key: AILXXMKXACMXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₉H₉BrClNO₃S and a molecular weight of 326.59 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride typically involves the reaction of 4-bromoaniline with chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and catalysts like palladium for coupling reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The bromine atom can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the formamido group.

    2-[(4-Chlorophenyl)formamido]ethane-1-sulfonyl chloride: Similar but with a chlorine atom instead of bromine.

    N-(4-Bromophenyl)ethanesulfonamide: Similar but with an amide group instead of a sulfonyl chloride.

Uniqueness

2-[(4-Bromophenyl)formamido]ethane-1-sulfonyl chloride is unique due to the presence of both the formamido and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. The bromine atom also adds to its uniqueness by enabling specific reactions and interactions that are not possible with other halogens .

Properties

Molecular Formula

C9H9BrClNO3S

Molecular Weight

326.60 g/mol

IUPAC Name

2-[(4-bromobenzoyl)amino]ethanesulfonyl chloride

InChI

InChI=1S/C9H9BrClNO3S/c10-8-3-1-7(2-4-8)9(13)12-5-6-16(11,14)15/h1-4H,5-6H2,(H,12,13)

InChI Key

AILXXMKXACMXSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.